Dodecanamide, N-(tris(hydroxymethyl)methyl)-
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Overview
Description
Dodecanamide, N-(tris(hydroxymethyl)methyl)- is a chemical compound with the molecular formula C7H13NO4. It is known for its unique structure, which includes a dodecanamide backbone and a tris(hydroxymethyl)methyl group. This compound is often used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(tris(hydroxymethyl)methyl)- typically involves the reaction of dodecanoic acid with tris(hydroxymethyl)methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of Dodecanamide, N-(tris(hydroxymethyl)methyl)- is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent production rates. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(tris(hydroxymethyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Dodecanamide, N-(tris(hydroxymethyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(tris(hydroxymethyl)methyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(tris(hydroxymethyl)methyl)acrylamide
- N-(tris(hydroxymethyl)methyl)ethanesulfonic acid
- N-(tris(hydroxymethyl)methyl)glycine
Uniqueness
Dodecanamide, N-(tris(hydroxymethyl)methyl)- is unique due to its combination of a long alkyl chain (dodecanamide) and a tris(hydroxymethyl)methyl group. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules .
Properties
CAS No. |
63979-60-2 |
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Molecular Formula |
C16H33NO4 |
Molecular Weight |
303.44 g/mol |
IUPAC Name |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]dodecanamide |
InChI |
InChI=1S/C16H33NO4/c1-2-3-4-5-6-7-8-9-10-11-15(21)17-16(12-18,13-19)14-20/h18-20H,2-14H2,1H3,(H,17,21) |
InChI Key |
MMADMMLGVQSDTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CO)(CO)CO |
Origin of Product |
United States |
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